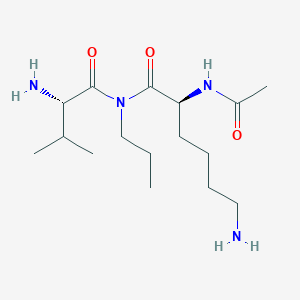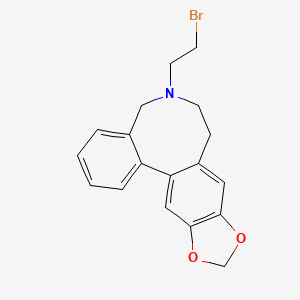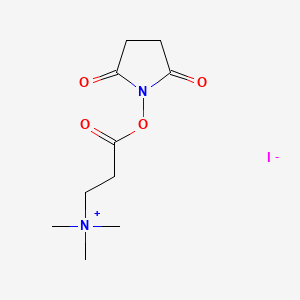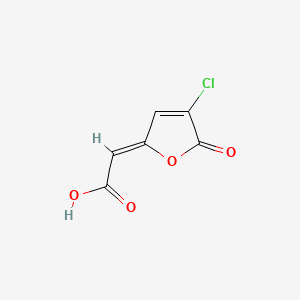
trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-chloro-4-carboxymethylenebut-2-en-1,4-olide is the trans-isomer of 2-chloro-4-carboxymethylenebut-2-en-1,4-olide. It is a 2-chloro-4-carboxymethylenebut-2-en-1,4-olide and a chlorodienelactone. It derives from a trans-4-carboxymethylenebut-2-en-4-olide. It is a conjugate acid of a trans-2-chloro-4-carboxylatomethylenebut-2-en-1,4-olide(1-).
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Microbiology
Trans-2-Chloro-4-carboxymethylenebut-2-en-1,4-olide is identified in the context of environmental microbiology and biodegradation. It is a compound formed during the degradation of chlorosubstituted aromatic compounds by bacterial strains like Pseudomonas sp. Strain B13. This compound is a significant intermediate in the bacterial degradation pathways of chlorinated aromatic compounds, highlighting its importance in bioremediation and environmental clean-up processes (Schwein et al., 1988).
Microbial Metabolism Studies
Research into microbial metabolism has also focused on this compound. This compound is part of the metabolic pathway in bacteria like Alcaligenes eutrophus JMP 134, which metabolize chloroaromatic compounds. Such studies are essential for understanding how microorganisms can be used to degrade environmental pollutants (Pieper et al., 1991).
Enzyme Activity and Mechanism Studies
Enzymatic activities involving this compound are a key area of research. For instance, studies have shown enzyme activities converting this compound into its cis-isomer in certain bacterial strains. This research is crucial for understanding the enzymatic mechanisms involved in the transformation of chlorinated compounds in nature (Schmidt & Knackmuss, 1980).
Chemical Synthesis and Organic Chemistry
In the field of organic chemistry, this compound is relevant in studies focused on chemical syntheses and reactions involving chlorinated compounds. These studies contribute to the broader understanding of reaction mechanisms and synthesis strategies in organic chemistry (Ishikawa et al., 2002).
Propiedades
Número CAS |
22752-93-8 |
|---|---|
Fórmula molecular |
C6H3ClO4 |
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
(2Z)-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1-2H,(H,8,9)/b3-2- |
Clave InChI |
ADSGHWJRPOXXTD-IHWYPQMZSA-N |
SMILES isomérico |
C\1=C(C(=O)O/C1=C\C(=O)O)Cl |
SMILES |
C1=C(C(=O)OC1=CC(=O)O)Cl |
SMILES canónico |
C1=C(C(=O)OC1=CC(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



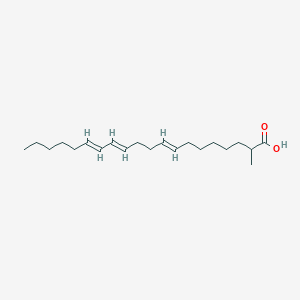

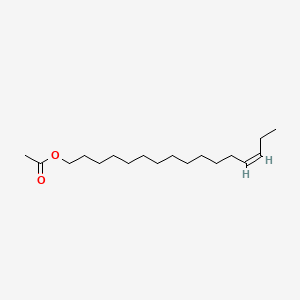

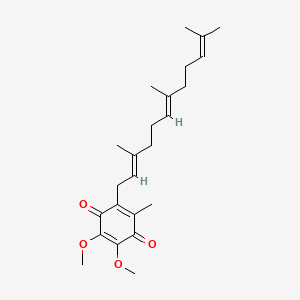
![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)

